Isopentenyl Pyrophosphate-d5 Triammonium Salt
Description
Isopentenyl Pyrophosphate-d5 Triammonium Salt (IPP-d5 Triammonium Salt) is a deuterated derivative of isopentenyl pyrophosphate (IPP), a critical intermediate in the mevalonate (MVA) and methylerythritol 4-phosphate (MEP) pathways of isoprenoid biosynthesis. The compound is chemically defined as a triammonium salt with molecular formula C5H21N3O7P2 (deuterated at five positions) and CAS number 116057-53-5 . Its non-deuterated counterpart, Isopentenyl Pyrophosphate Triammonium Salt (IPP Triammonium Salt), shares the same core structure but lacks isotopic labeling.
IPP-d5 is primarily utilized in metabolic tracing studies and synthetic chemistry, particularly for preparing antitumor agents like phosphohalohydrins . Its deuterium labeling enables precise tracking in mass spectrometry and nuclear magnetic resonance (NMR) analyses without significantly altering biochemical reactivity . Commercial suppliers, such as TRC and Santa Cruz Biotechnology, offer IPP-d5 in research-grade purity, though exact specifications vary .
Properties
Molecular Formula |
C5H12O7P2 |
|---|---|
Molecular Weight |
251.12 g/mol |
IUPAC Name |
[4,4-dideuterio-3-(trideuteriomethyl)but-3-enyl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C5H12O7P2/c1-5(2)3-4-11-14(9,10)12-13(6,7)8/h1,3-4H2,2H3,(H,9,10)(H2,6,7,8)/i1D2,2D3 |
InChI Key |
NUHSROFQTUXZQQ-KPAILUHGSA-N |
Isomeric SMILES |
[2H]C(=C(CCOP(=O)(O)OP(=O)(O)O)C([2H])([2H])[2H])[2H] |
Canonical SMILES |
CC(=C)CCOP(=O)(O)OP(=O)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of Deuterium-Labeled Isopentenol (Isopentenol-d5)
The deuteration of isopentenol involves selective hydrogen-deuterium exchange or synthesis from deuterated starting materials. Common methods include:
- Reduction of deuterated precursors: Using deuterated reagents such as lithium aluminum deuteride (LiAlD4) to reduce carbonyl compounds to alcohols labeled with deuterium.
- Hydrogen-deuterium exchange: Catalytic exchange in the presence of deuterium oxide (D2O) under acidic or basic conditions to replace labile hydrogens with deuterium.
The resulting isopentenol-d5 retains five deuterium atoms, typically positioned on the methyl and vinylic carbons, as confirmed by NMR spectroscopy.
Phosphorylation to Isopentenyl Pyrophosphate-d5
The key step involves phosphorylation of isopentenol-d5 to form the diphosphate ester. The most widely reported method includes:
Condensation with Pyrophosphoric Acid or Pyrophosphate Salts:
- Isopentenol-d5 is reacted with pyrophosphoric acid or tris(tetrabutylammonium) hydrogen pyrophosphate under controlled conditions.
- The reaction is typically performed in anhydrous solvents such as acetonitrile or dimethylformamide (DMF) to avoid hydrolysis.
- The mixture is stirred at low temperatures (0–4 °C) to minimize side reactions.
- After completion, the product is isolated by chromatographic purification on cellulose or ion-exchange resins.
Use of Tosylate Intermediates:
- Isopentenol-d5 can be converted to its corresponding tosylate derivative.
- The tosylate is then treated with tris(tetrabutylammonium) hydrogen pyrophosphate to yield the diphosphate ester.
- This two-step method improves yield and purity.
Formation of Triammonium Salt
The crude Isopentenyl Pyrophosphate-d5 is converted to the triammonium salt form by neutralization with ammonium hydroxide:
- The diphosphate acid is dissolved in aqueous ammonium hydroxide (typically 10 mM NH4OH in a 7:3 methanol:water mixture).
- The solution is stirred at room temperature to ensure complete neutralization.
- The triammonium salt precipitates or remains in solution depending on conditions and is isolated by lyophilization or evaporation under reduced pressure.
Purification and Characterization
- Purification: Chromatographic techniques such as cellulose chromatography or ion-exchange chromatography are employed to separate the product from unreacted starting materials and side products.
- Characterization:
- Nuclear Magnetic Resonance (NMR): ^1H, ^13C, and ^2H NMR confirm the presence and position of deuterium atoms.
- Mass Spectrometry (MS): Confirms molecular weight and isotopic labeling.
- High-Performance Liquid Chromatography (HPLC): Assesses purity, typically achieving ≥98%.
- Elemental Analysis: Verifies the molecular formula including deuterium content.
Data Summary of Preparation Parameters
In-Depth Research Findings Related to Preparation
- Studies on enzyme interactions (e.g., farnesyl diphosphate synthase) utilize Isopentenyl Pyrophosphate-d5 to elucidate biosynthetic mechanisms, requiring highly pure and well-characterized isotopologues.
- The synthetic routes involving tosylate intermediates followed by pyrophosphate substitution have demonstrated higher yields and facilitated scale-up for biochemical studies.
- The stability of the triammonium salt form under storage conditions (2–8 °C, protected from air and light) is critical to maintain isotopic integrity and biological activity.
Chemical Reactions Analysis
Types of Reactions
Isopentenyl Pyrophosphate-d5 Triammonium Salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst or nucleophiles in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield various oxygenated derivatives, while reduction can produce deuterated hydrocarbons .
Scientific Research Applications
Isopentenyl Pyrophosphate-d5 Triammonium Salt is a deuterated form of isopentenyl pyrophosphate, which is utilized in pharmaceutical and biochemical research . Isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP) are essential building blocks in the biosynthesis of isoprenoids (terpenoids) . Isoprenoids are a diverse class of organic molecules found in Eukarya, Archaea, and Bacteria .
Terpenoid Biosynthesis
- Role of IPP and DMAPP Isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) are precursors in terpenoid synthesis via the mevalonate (MVA) and 2-C-methyl-D-erythritol-4-phosphate (MEP) pathways .
- Isomerization by IPPI Isopentenyl-diphosphate isomerase (IPPI) is an enzyme that catalyzes the isomerization of IPP to DMAPP, which are then condensed to form geranyl diphosphate (GPP). GPP is further condensed with IPP to produce farnesyl diphosphate (FPP) and geranylgeranyl diphosphate (GGPP) .
- Downstream Products GGPP is involved in chlorophyll biosynthesis, while FPP is a precursor to juvenile hormone (JH) .
Whitefly Case Study
- Gene Identification An isopentenyl pyrophosphate isomerase gene (BtabIPPI) was cloned from the whitefly (B. tabaci) genome and found to be highly expressed in adult females .
- RT-qPCR Analysis The relative expression level of BtabIPPI in different developmental stages and tissues was determined using RT-qPCR . The RT-qPCR reaction mixture included diluted cDNA, SYBR Green PCR Master Mix, ROX Reference Dye II, forward and reverse primers, and nuclease-free water .
- RNA Interference (RNAi) RNAi technology was used to silence the expression of BtabIPPI in adult females to confirm its role in fertility . The oviposition rate was estimated by counting the number of eggs laid per surviving whitefly, and the hatching rate was calculated as the percentage of hatched eggs .
- JH Titer Determination The effect of BtabIPPI silencing on reproduction was studied by collecting adults treated with dsBtabIPPI and a control group treated with dsEGFP. An insect JH ELISA kit was used to determine the differences in JH titers between the control and experimental groups .
Immunological Research
- Activation of γδ T lymphocytes: Isopentenyl pyrophosphate can activate CD56+ γδ T lymphocytes .
- Transwell Co-culture In Transwell experiments, γδ T cells were separated from γδ T cell-depleted PBMC by a micro-porous polycarbonated membrane, allowing soluble factors to diffuse between the upper and lower wells. Cells were cultured with IPP and IL-2 .
- Flow Cytometry Cells were stained for cell surface markers using antibodies against γδ TCR-FITC, CD3-PerCP, and CD56-APC . CD107a-PE Ab was added to detect granule release by γδ T cells .
Mechanism of Action
The mechanism of action of Isopentenyl Pyrophosphate-d5 Triammonium Salt involves its role as an intermediate in the biosynthesis of terpenes and other isoprenoids. It acts as a substrate for enzymes such as geranylgeranyl pyrophosphate synthase, which catalyzes the addition of isopentenyl pyrophosphate to dimethylallyl pyrophosphate to form geranylgeranyl pyrophosphate. This reaction is crucial for the production of carotenoids and geranylated proteins .
Comparison with Similar Compounds
Structural and Functional Analogues
Isopentenyl Pyrophosphate Triammonium Salt (IPP Triammonium Salt)
- CAS Number : 116057-53-5
- Molecular Formula : C5H21N3O7P2
- Molecular Weight : 297.18 g/mol
- Role: IPP serves as a universal precursor for isoprenoids, including sterols, dolichols, and ubiquinones. It condenses with dimethylallyl pyrophosphate (DMAPP) to form geranyl pyrophosphate (GPP), the first committed step in terpene biosynthesis .
- Applications : Used in rescue assays to reverse statin-induced cytotoxicity in cancer cells and in enzymatic studies of decaprenyl phosphate synthesis .
Dimethylallyl Pyrophosphate Triammonium Salt (DMAPP Triammonium Salt)
- CAS Number : 1186-30-7
- Molecular Formula : C5H21N3O7P2
- Molecular Weight : 297.18 g/mol
- Structural Difference : DMAPP is a structural isomer of IPP, with a double bond between carbons 1 and 2 (vs. 2 and 3 in IPP) .
- Role: Acts as the initiating molecule in polyprenyl chain elongation. DMAPP condenses with IPP to form GPP, farnesyl pyrophosphate (FPP), and longer isoprenoids .
- Applications : Critical for studying protein prenylation and metabolic disorders linked to the MVA pathway .
Farnesyl Pyrophosphate Ammonium Salt (FPP Ammonium Salt)
- CAS Number: Not explicitly listed in evidence; commercial catalog numbers include F6892 (Sigma) .
- Molecular Formula : C15H28O7P2 (ammonium salt form varies)
- Role: A C15 isoprenoid involved in protein farnesylation, cholesterol synthesis, and Coenzyme Q10 production .
- Applications : Used in assays to study nitrogen-containing bisphosphonate inhibition of farnesyl pyrophosphate synthase .
Geranylgeranyl Pyrophosphate Ammonium Salt (GGPP Ammonium Salt)
- CAS Number: Not explicitly listed; catalog numbers include G6025 (Sigma) .
- Molecular Formula : C20H36O7P2 (ammonium salt form varies)
- Role: A C20 isoprenoid essential for geranylgeranylation of proteins like Rho GTPases, impacting cell signaling and cancer progression .
Comparative Analysis Table
*Estimated molecular weight accounting for five deuterium substitutions.
Key Differences and Research Implications
Isotopic Labeling: IPP-d5 enables tracking in metabolic flux studies, whereas non-deuterated IPP is used in functional assays .
Structural Isomerism : DMAPP’s distinct double bond position makes it indispensable for initiating chain elongation, unlike IPP, which primarily extends chains .
Downstream Products : FPP and GGPP are critical for post-translational protein modifications, impacting drug targeting in oncology and metabolic diseases .
Biological Activity
Isopentenyl pyrophosphate-d5 triammonium salt (IPP-d5) is a labeled derivative of isopentenyl pyrophosphate (IPP), an important intermediate in the isoprenoid biosynthesis pathway. This compound has garnered attention for its biological activities, particularly in relation to its role as a substrate in various enzymatic reactions and its potential therapeutic applications.
- Chemical Formula : CHOP
- Molecular Weight : 270.19 g/mol
- Structure : IPP-d5 features a pyrophosphate group, which is critical for its biological activity, particularly in enzymatic pathways involving prenylation.
Biological Activities
-
Role in Isoprenoid Biosynthesis
- IPP is a precursor to essential isoprenoids, which are vital for various biological functions, including hormone synthesis and cellular signaling.
- It serves as a substrate for enzymes such as geranylgeranyl diphosphate synthase and farnesyltransferase, which are involved in the post-translational modification of proteins.
-
Antimicrobial Properties
- Studies have indicated that analogs of IPP can inhibit undecaprenyl pyrophosphate (UPP) synthase, an enzyme that plays a crucial role in bacterial cell wall synthesis. Inhibition of this enzyme can lead to antimicrobial effects, making IPP derivatives potential candidates for antibiotic development .
- Cell Proliferation and Cancer Research
- Metabolic Engineering Applications
Table 1: Summary of Biological Activities of this compound
Case Studies
- Inhibition of UPP Synthase :
- Cancer Research :
Q & A
Q. What experimental designs leverage kinetic isotope effects (KIE) with IPP-d5 in enzyme mechanism studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
